epsilon-Aminocaproic acid hexyl ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
372-52-1 |
|---|---|
Molecular Formula |
C12H25NO2 |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
hexyl 6-aminohexanoate |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-8-11-15-12(14)9-6-5-7-10-13/h2-11,13H2,1H3 |
InChI Key |
DJMXYHYLDLVMCZ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)CCCCCN |
Canonical SMILES |
CCCCCCOC(=O)CCCCCN |
Other CAS No. |
372-52-1 |
Synonyms |
epsilon-aminocaproic acid hexyl ester epsilon-aminocaproic acid hexyl ester, tosylate epsilon-aminocaproic acid, hexyl ester, hydrochloride hexyl epsilon-aminocaproate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Established Synthetic Routes to Epsilon-Aminocaproic Acid Hexyl Ester
The primary and most established method for synthesizing this compound is through the direct esterification of its parent molecules: epsilon-aminocaproic acid and hexanol. This route is a cornerstone of organic synthesis, relying on well-understood reaction mechanisms.
The synthesis of this compound is classically achieved via Fischer-Speier esterification. This reaction involves heating epsilon-aminocaproic acid with an excess of hexanol in the presence of a strong acid catalyst. The mechanism begins with the protonation of the carboxylic acid group of epsilon-aminocaproic acid, which makes the carbonyl carbon more electrophilic. The alcohol (hexanol) then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the final ester product.
Given that the starting material contains both an amine and a carboxylic acid, a key consideration is the potential for self-polymerization or the formation of amides. To prevent this and favor esterification, the reaction is typically carried out under acidic conditions. The amine group is protonated to form an ammonium (B1175870) salt, rendering it non-nucleophilic and thus unable to participate in amide bond formation. The reaction equilibrium is driven towards the product side by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.
A kinetic study on the esterification of hexanoic acid with various amino alcohols revealed that the rate of esterification is significantly influenced by the structure of the amino alcohol, suggesting that intramolecular hydrogen bonding can activate the carboxylic acid. researchgate.net While this study focused on different reactants, the principles of activation and the influence of molecular structure are relevant to the synthesis of this compound.
The efficiency of esterification is highly dependent on the choice of catalyst and the optimization of reaction conditions. Both chemical and biological catalysts are employed in the synthesis of esters.
Chemical Catalysis: Traditional acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl). More recently, solid acid catalysts and Lewis acids have been explored to simplify product purification and catalyst recovery. For instance, fly ash, which contains mixed oxides like iron oxide, alumina, and silica, has been successfully used as a heterogeneous catalyst for producing alkyl esters at elevated temperatures (e.g., 200 °C), achieving high conversion rates of up to 98%. acs.org
Biocatalysis: Enzymatic catalysis, particularly using lipases, has become a prominent method for ester synthesis due to its high selectivity and mild reaction conditions. Immobilized lipases, such as Candida antarctica lipase (B570770) B (often known by its commercial name, Novozym 435), are widely used. jst.go.jpnih.gov These biocatalysts can operate in organic solvents or solvent-free systems, which aligns with green chemistry principles. rsc.org
Optimization of reaction conditions is crucial for maximizing yield and is often achieved using statistical methods like Response Surface Methodology (RSM). jst.go.jpnih.gov Key parameters that are typically optimized include temperature, reaction time, substrate molar ratio, and enzyme concentration. For example, in the lipase-catalyzed synthesis of hexyl acetate (B1210297), a similar short-chain ester, optimal conditions were found to be a temperature of 52.6°C and a substrate molar ratio (triacetin to hexanol) of 2.7:1, resulting in an 86.6% molar conversion. nih.gov Another study on hexyl acetate synthesis in supercritical carbon dioxide identified reaction time and pressure as the most significant parameters. researchgate.net
Interactive Data Table: Optimized Conditions for Hexyl Ester Synthesis
The following table summarizes optimized conditions from various studies on the synthesis of hexyl esters, providing a reference for the potential conditions applicable to this compound synthesis.
| Product | Catalyst | Key Optimized Parameters | Yield/Conversion | Reference |
| 2-Ethyl Hexyl Oleate (B1233923) | Novozym 435 | Molar Ratio (Alcohol:Acid) = 4:1; Flow Rate = 1.5 mL/min | 95.8% | jst.go.jpnih.gov |
| Hexyl Acetate | Lipozyme IM-77 | Temp = 52.6°C; Time = 7.7 h; Molar Ratio = 2.7:1 | 86.6% | nih.gov |
| Hexyl Acetate | Lipozyme IM-77 (in scCO₂) | Time = 69.0 min; Temp = 46.7°C; Pressure = 2640 psi | 77.3% | researchgate.net |
| Cinnamyl Butyrate | Lipase B from C. antarctica | Use of vacuum to remove water | 94.3% | rsc.org |
Novel Synthetic Strategies and Process Intensification Approaches
Modern chemical synthesis places a strong emphasis on developing environmentally benign and efficient processes. This has led to the exploration of novel strategies for producing esters like this compound.
Green chemistry aims to reduce the environmental impact of chemical processes. researchgate.netsemanticscholar.org In the context of ester synthesis, this involves several approaches:
Use of Biocatalysts: As mentioned, enzymes like lipases operate under mild conditions, are biodegradable, and can be recycled, reducing waste and energy consumption. rsc.org
Solvent-Free Synthesis: Conducting reactions without a solvent, or using green solvents like supercritical fluids (e.g., CO₂), minimizes the use and disposal of hazardous organic solvents. rsc.orgresearchgate.netmdpi.com Microwave-assisted solvent-free synthesis has proven effective for producing compounds like paracetamol with high yield in very short reaction times. ijpsjournal.com
Process Intensification: Technologies like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. mdpi.com Continuous processes, such as using a packed bed reactor (PBR) with an immobilized enzyme, allow for ongoing production, high purity, and catalyst reuse over extended periods. jst.go.jpnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Biocatalytic esterification is often highly atom-economical.
The application of these principles can lead to processes with a lower E-factor (Environmental factor), which is the ratio of the mass of waste to the mass of the product. rsc.orgresearchgate.net
Scaling up a synthesis from a laboratory bench to a larger, research-scale production requires careful consideration of several factors. The transition from batch reactions to continuous or semi-continuous systems is a key aspect of process intensification.
For enzyme-catalyzed reactions, high-cell-density fed-batch fermentations can be used to produce the necessary biocatalysts or precursor molecules in larger quantities. nih.gov When scaling up the esterification reaction itself, moving from a simple batch reactor to a packed bed reactor (PBR) offers significant advantages. A PBR containing an immobilized catalyst allows for continuous operation, easier product separation, and extended catalyst life. jst.go.jpnih.gov One study on 2-ethyl hexyl oleate production in a PBR demonstrated stable production with over 94% purity for 480 hours, highlighting the technical and economic feasibility of such a system. jst.go.jpnih.gov
Similarly, a process for producing dimethyl adipate (B1204190) was successfully scaled up to a 25 L batch high-pressure reactor using a reusable fly ash catalyst, demonstrating the potential for scaling up heterogeneous catalytic systems. acs.org These examples provide a framework for the potential scale-up of this compound production for extensive research needs.
Derivatization of this compound for Research Applications
This compound possesses two primary reactive sites: the terminal amino group and the ester linkage. These functional groups allow for a variety of chemical modifications, or derivatizations, to create new molecules for specific research purposes. While specific derivatization of this exact ester is not widely documented, the reactivity of amino esters is well-established in organic synthesis.
The free amino group is nucleophilic and can undergo a range of reactions, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a common strategy for attaching reporter groups (like fluorophores or biotin) or for synthesizing peptide-like structures.
Alkylation: Introduction of alkyl groups onto the nitrogen atom.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced to secondary amines.
The ester group can serve as a protecting group for the carboxylic acid. It can be hydrolyzed under acidic or basic conditions to regenerate the free carboxylic acid, which can then be used in other reactions, such as amide bond formation using peptide coupling reagents.
The synthesis of unnatural α-amino acid esters through methods like the domino ring-opening esterification (DROE) highlights their value as chiral building blocks for more complex molecules. nih.gov By analogy, derivatives of this compound could be synthesized to explore structure-activity relationships, develop new biomaterials, or create probes for studying biological systems where its parent molecule, epsilon-aminocaproic acid, is known to have an effect, such as in inhibiting proteolytic enzymes like plasmin. wikipedia.orgdrugbank.com
Functional Group Transformations and Analog Generation
The chemical versatility of this compound allows for the generation of a wide array of analogs through transformations of its primary amino group and modifications of the ester moiety. These transformations are key to altering the molecule's physicochemical properties, such as lipophilicity, and for introducing new functionalities.
A primary route for creating analogs is through the N-acylation of the primary amine. This reaction involves the coupling of an acyl group to the nitrogen atom, forming a stable amide bond. A variety of acylating agents can be employed, leading to a diverse set of N-acylated products. The choice of the acylating agent is critical as it determines the nature of the substituent introduced, which can range from simple alkyl or aryl groups to more complex moieties. Common acylating agents include acyl chlorides, anhydrides, and carboxylic acids activated with coupling agents. For instance, the reaction with acetyl chloride would yield the N-acetylated analog.
Another significant functional group transformation is the modification or replacement of the hexyl ester. While the ester itself provides a degree of lipophilicity, it can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. This carboxylic acid can then be re-esterified with different alcohols to generate a library of ester analogs with varying chain lengths or functionalities. Alternatively, the carboxylic acid can be converted to an amide through reaction with an amine, further expanding the range of accessible analogs.
The table below summarizes common functional group transformations for this compound and the resulting analog types.
| Functional Group Targeted | Transformation Type | Reagents/Conditions | Resulting Analog Type | Potential Application |
| Primary Amine | N-Acylation | Acyl chloride, pyridine | N-Acyl derivative | Modification of biological activity |
| Primary Amine | N-Alkylation | Alkyl halide, base | N-Alkyl derivative | Altering steric and electronic properties |
| Primary Amine | Reductive Amination | Aldehyde/Ketone, NaBH4 | N-Alkyl derivative | Introduction of specific alkyl groups |
| Hexyl Ester | Hydrolysis | NaOH, H2O/EtOH | Carboxylic acid | Intermediate for further modification |
| Carboxylic Acid (from hydrolysis) | Esterification | Different alcohol, acid catalyst | Ester analog | Tuning lipophilicity |
| Carboxylic Acid (from hydrolysis) | Amidation | Amine, coupling agent (e.g., DCC) | Amide analog | Introduction of hydrogen bonding capabilities |
The generation of such analogs is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). For example, a study on N-acyl-6-aminohexanoic acid derivatives explored their potential as penetration enhancers for drug delivery. mdpi.com
Conjugation Chemistry for Molecular Probes and Advanced Constructs
The bifunctional nature of this compound makes it a valuable linker molecule in the construction of molecular probes and other advanced chemical constructs. The primary amine and the ester (or the corresponding carboxylic acid after hydrolysis) can serve as handles for conjugation to other molecules, such as fluorescent dyes, biotin, peptides, or proteins.
The most common conjugation strategy involves the use of the primary amine as a nucleophile. This amine can react with molecules containing an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester. nih.gov This reaction is widely used in bioconjugation to label proteins and other biomolecules. The NHS ester reacts with the primary amine of this compound to form a stable amide bond, effectively tethering the molecule to the desired substrate. The hexyl ester end of the molecule can then provide a lipophilic spacer arm.
Alternatively, the ester group can be hydrolyzed to a carboxylic acid, which can then be activated, for example with a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC), to react with an amine-containing molecule. This orthogonal reactivity allows for a stepwise conjugation approach.
The use of epsilon-aminocaproic acid and its derivatives as linkers is well-established. For instance, it has been used to link arginine molecules to dendrimers to modify their properties. mdpi.com The flexible hexyl chain of the ester can act as a spacer, separating the conjugated molecule from its target, which can be crucial for maintaining the biological activity of the conjugated species.
The table below outlines typical conjugation strategies involving this compound.
| Reactive Handle on Linker | Conjugation Partner's Functional Group | Coupling Chemistry | Linkage Formed | Example Application |
| Primary Amine | Activated Carboxylic Acid (e.g., NHS ester) | Nucleophilic Acyl Substitution | Amide | Labeling of proteins or antibodies |
| Primary Amine | Isothiocyanate | Addition | Thiourea | Conjugation to fluorescent dyes |
| Carboxylic Acid (post-hydrolysis) | Primary Amine | Carbodiimide (e.g., DCC, EDC) mediated | Amide | Attachment to amine-modified surfaces or molecules |
| Carboxylic Acid (post-hydrolysis) | Alcohol | Esterification | Ester | Conjugation to hydroxyl-containing molecules |
These conjugation methodologies enable the construction of sophisticated molecular tools. For example, by conjugating a fluorescent dye to one end of the molecule and a targeting ligand to the other, a molecular probe for biological imaging can be synthesized. The this compound, in this context, serves as a flexible and biocompatible linker.
Preclinical Pharmacological and Biological Investigations
In Vitro Studies of Biological Activity of Epsilon-Aminocaproic Acid Hexyl Ester
In vitro investigations have been instrumental in elucidating the specific biological activities of this compound, particularly its inhibitory effects on certain enzymes and cellular processes.
Specific data regarding the use of defined cell lines to assess the activity of this compound are not extensively detailed in publicly available research. The primary focus of existing studies has been on tissue homogenates rather than isolated cell-line models.
This compound has been identified as an inhibitor of plasmin and trypsin. nih.gov In vitro assays using homogenates of granulation tissue have demonstrated that the compound can markedly inhibit collagen breakdown. nih.gov It is suggested that this inhibition is not a direct effect on collagenase itself, but rather an indirect action through the inhibition of a latent collagenase-activating proteinase or proteinases. nih.gov This mechanism points to a selective modulation of enzymatic pathways involved in tissue degradation. nih.gov
| Enzyme/Process | Effect of this compound | Study Context |
| Plasmin | Inhibitor | In vitro enzymatic assays |
| Trypsin | Inhibitor | In vitro enzymatic assays |
| Collagen Breakdown | Markedly inhibited | In vitro granulation tissue homogenates |
| Latent Collagenase-Activating Proteinase(s) | Indirectly inhibited | In vitro granulation tissue homogenates |
While the parent compound, epsilon-aminocaproic acid, is known to interact with the lysine-binding sites on the kringle domains of plasminogen, specific receptor binding assays and ligand interaction profiles for this compound are not described in the available scientific literature.
Studies have investigated the molecular interactions of this compound within the biological system of granulation tissue. Research in a rat model of carrageenin-induced granulation tissue showed that the hexyl ester selectively inhibited the breakdown of collagen without affecting the degradation of non-collagen proteins or the synthesis of either collagen or non-collagen proteins. nih.gov This selectivity suggests a specific molecular interaction within the complex environment of tissue remodeling. nih.gov
Ex Vivo Studies and Tissue Model Investigations
Ex vivo studies provide a bridge between in vitro and in vivo research, allowing for the investigation of a compound's effects on intact tissues.
There are no available scientific reports detailing isolated organ perfusion studies conducted to evaluate the biological response to this compound.
Tissue Slice Incubation Experiments for Localized Effects
While specific tissue slice incubation data for this compound is not extensively documented in publicly available literature, insights can be drawn from in vitro experiments on related ester derivatives. These studies often utilize excised tissue models to assess localized effects, such as dermal penetration.
Research has been conducted on various alkyl esters of epsilon-aminocaproic acid to evaluate their role as transdermal penetration enhancers. nih.gov In these experiments, excised human cadaver skin is mounted in diffusion cells. This setup allows researchers to measure the transport of a specific drug (e.g., theophylline) across the skin when co-administered with the ester. The findings indicate that these ester compounds significantly increase the flux of the co-administered drug across the skin barrier compared to controls. nih.gov For instance, the 1-octyl and 1-dodecyl esters of EACA demonstrated a marked enhancement of theophylline (B1681296) transport from various vehicles. nih.gov Such experiments are critical for understanding the localized pharmacological action of these esters on tissue permeability, independent of systemic circulation.
Animal Model Research and Efficacy Studies
Selection and Justification of Relevant Animal Models for Preclinical Research
The selection of animal models for studying epsilon-aminocaproic acid and its derivatives, including the hexyl ester, is guided by the specific therapeutic application being investigated.
Rodent Models (Mice, Rats): Rats have been historically used in foundational research to understand the hemostatic mechanism of epsilon-aminocaproic acid. nih.gov Mice are also employed, particularly for evaluating the penetration-enhancing effects of EACA esters in transdermal studies. nih.gov These models are chosen for their cost-effectiveness, well-characterized physiology, and the availability of inbred strains which reduces biological variability. nih.gov
Rabbit Models: Rabbits are a standard model for dermal irritation and safety studies. nih.gov In the context of EACA esters developed for transdermal applications, rabbits were used to confirm that the compounds did not cause acute skin irritation, a critical step in preclinical assessment. nih.gov
Canine Models: Dogs have been used in studies evaluating the effects of EACA on coagulation and fibrinolysis, particularly in scenarios mimicking clinical situations like spontaneous hemoperitoneum. nih.govnih.gov The canine coagulation system shares many similarities with that of humans, making it a relevant model for investigating antifibrinolytic agents.
Pharmacodynamic Endpoints and Biomarker Analysis in Animal Studies
Pharmacodynamic endpoints and biomarkers in animal studies are selected to provide quantitative measures of a compound's biological effect.
For studies focused on hemostasis, key biomarkers include Packed Cell Volume (PCV), total solids, and the measurement of coagulation factors. nih.gov In a study involving dogs with spontaneous hemoperitoneum, PCV and total solids were measured at presentation, preoperatively, immediately postoperatively, and 24 hours after surgery to assess the effect of EACA on blood loss and the need for transfusions. nih.gov
For EACA esters evaluated as transdermal enhancers, the primary pharmacodynamic endpoint is the flux of a co-administered drug across the skin. nih.gov This measures the ester's efficacy in modifying the skin barrier. The data below, derived from a study on related EACA esters, illustrates this type of endpoint analysis. nih.gov
Table 1: Enhancement of Theophylline Flux by EACA Esters Across Excised Human Skin
| Enhancer Compound | Vehicle | Fold Increase in Theophylline Flux (Compared to Control) |
|---|---|---|
| 1-Octyl-epsilon-aminocaproic acid ester (OCEAC) | Olive Oil | 19 |
| 1-Octyl-epsilon-aminocaproic acid ester (OCEAC) | Water | 45 |
| 1-Octyl-epsilon-aminocaproic acid ester (OCEAC) | Water-Propylene Glycol (3:2) | 38 |
| 1-Dodecyl-epsilon-aminocaproic acid ester (DDEAC) | Olive Oil | 17 |
| 1-Dodecyl-epsilon-aminocaproic acid ester (DDEAC) | Water | 39 |
| 1-Dodecyl-epsilon-aminocaproic acid ester (DDEAC) | Water-Propylene Glycol (3:2) | 35 |
Elucidation of Mechanism of Action in In Vivo Preclinical Systems
The in vivo mechanism of this compound is best understood as a two-step process involving its nature as a prodrug. nih.govnih.gov
First, the ester itself is pharmacologically inactive. mdpi.com Upon administration, it is subject to enzymatic hydrolysis by esterases present in the body. mdpi.commdpi.com This cleavage reaction separates the hexyl alcohol moiety from the parent compound, releasing active epsilon-aminocaproic acid (EACA) into the system. This prodrug strategy is often employed to modify a drug's properties, such as its solubility or permeability. mdpi.comresearchgate.net
Second, the liberated EACA exerts its therapeutic effect. The primary mechanism of EACA is the inhibition of fibrinolysis. patsnap.comnih.gov It is a synthetic analogue of the amino acid lysine (B10760008) and functions by reversibly binding to lysine-binding sites on plasminogen. drugbank.comwikipedia.org This binding prevents plasminogen from attaching to fibrin (B1330869) and blocks its conversion into plasmin, the primary enzyme responsible for breaking down fibrin clots. patsnap.comdrugbank.com By inhibiting plasmin activation, EACA stabilizes existing blood clots and helps to control bleeding in conditions characterized by excessive fibrinolysis. nih.govnih.gov
Pharmacokinetics and Metabolism in Preclinical Contexts
Absorption Studies in Preclinical Models (e.g., in situ perfusion, animal models)
Oral Bioavailability Research in Animal Species
As an ester prodrug, epsilon-aminocaproic acid hexyl ester would be expected to be more lipophilic than the parent EACA. This increased lipophilicity could potentially enhance its absorption across the gastrointestinal mucosa. Following absorption, it would likely undergo hydrolysis by esterases present in the intestinal wall, liver, and blood to release the active epsilon-aminocaproic acid. However, without specific preclinical studies on the hexyl ester, its precise oral bioavailability and the extent of presystemic metabolism remain to be determined.
Transdermal Permeation and Absorption Studies using Excised Animal/Cadaver Skin
The transdermal delivery of epsilon-aminocaproic acid is limited by its hydrophilic nature. To overcome this, esterification to form more lipophilic prodrugs, such as the hexyl ester, has been explored. While specific data for the hexyl ester is limited, studies on similar long-chain alkyl esters of epsilon-aminocaproic acid have demonstrated their efficacy as transdermal penetration enhancers.
In vitro studies using excised human cadaver skin have evaluated the effect of epsilon-aminocaproic acid esters, such as the 1-octyl and 1-dodecyl esters, on the transport of the model drug theophylline (B1681296) nih.gov. These esters were shown to significantly increase the flux of theophylline across the skin compared to controls. The 1-octyl-epsilon-aminocaproic acid ester (OCEAC) increased theophylline permeation by approximately 19-fold from an olive oil vehicle, 45-fold from a water vehicle, and 38-fold from a water-propylene glycol vehicle nih.gov. These findings suggest that epsilon-aminocaproic acid esters, including the hexyl ester, can effectively partition into and disrupt the lipid barrier of the stratum corneum, thereby enhancing the permeation of co-administered drugs or the ester itself. The biodegradability of the ester bond is a key feature of these compounds, allowing for the eventual release of the active EACA within the skin nih.gov.
| Enhancer (1%) | Vehicle | Fold Increase in Theophylline Flux (Compared to Control) |
|---|---|---|
| 1-Octyl-ε-aminocaproic acid ester (OCEAC) | Olive Oil | 19 |
| 1-Octyl-ε-aminocaproic acid ester (OCEAC) | Water | 45 |
| 1-Octyl-ε-aminocaproic acid ester (OCEAC) | Water-Propylene Glycol (3:2) | 38 |
| 1-Dodecyl-ε-aminocaproic acid ester (DDEAC) | Olive Oil | 17 |
| 1-Dodecyl-ε-aminocaproic acid ester (DDEAC) | Water | 39 |
| 1-Dodecyl-ε-aminocaproic acid ester (DDEAC) | Water-Propylene Glycol (3:2) | 35 |
Distribution Patterns in Animal Tissues and Biofluid Compartments
There is a lack of specific data on the tissue distribution of this compound in preclinical models. Following administration, particularly via the transdermal route, the ester would be expected to concentrate in the skin layers. Upon hydrolysis to the parent EACA, the distribution would likely mirror that of systemically administered epsilon-aminocaproic acid.
Studies on the distribution of epsilon-aminocaproic acid show that it is widely distributed in both extravascular and intravascular compartments nih.gov. It readily spreads to various tissues, including synovial fluid and fetal tissue europa.eu. In normal human subjects, the steady-state volume of distribution of EACA has been reported to be around 30 liters nih.gov. Following intravenous administration in rats, it is expected that EACA would distribute to most tissues, with excretion primarily through the kidneys europa.eudrugbank.com. The distribution of the hexyl ester prodrug itself would likely be influenced by its lipophilicity, potentially leading to partitioning into adipose tissue before its conversion to EACA.
Biotransformation Pathways and Metabolite Identification (In Vitro and Animal Studies)
Enzymatic Systems Involved in Ester Hydrolysis and Further Metabolism
The primary biotransformation pathway for this compound is expected to be the hydrolysis of the ester bond to yield epsilon-aminocaproic acid and hexanol. This reaction is catalyzed by esterases, which are ubiquitous enzymes found in various tissues, including the skin, liver, and plasma nih.gov.
In the context of transdermal delivery, skin esterases play a crucial role. The skin, particularly the epidermis, has been shown to possess significant esterase activity nih.govoaepublish.com. Both carboxyl and aryl esterases have been identified in the cytosol and endoplasmic reticulum of skin cells nih.gov. Studies using reconstructed human skin models have confirmed the presence of functional esterase activity capable of metabolizing ester-containing compounds nih.govresearchgate.net. The esterase activity in the skin of preclinical models such as rats and minipigs has also been characterized, with minipig skin showing a closer resemblance to human skin in terms of esterase kinetics researchgate.net.
Following systemic absorption, this compound would be rapidly hydrolyzed by plasma and liver esterases. The parent compound, epsilon-aminocaproic acid, undergoes minimal metabolism, with a small fraction being converted to adipic acid drugbank.com.
Prodrug Conversion Mechanisms and Active Moiety Release
This compound functions as a prodrug, designed to release the pharmacologically active epsilon-aminocaproic acid upon enzymatic hydrolysis nih.gov. The conversion mechanism involves the cleavage of the ester linkage by esterases.
When applied transdermally, the lipophilic hexyl ester partitions into the stratum corneum and permeates into the viable epidermis. Within the epidermal and dermal layers, it encounters esterases that hydrolyze the ester bond, releasing EACA and hexanol nih.govoaepublish.com. This localized conversion is advantageous as it delivers the active drug directly to the target tissue. The efficiency of this conversion is dependent on the activity of the skin esterases.
If the hexyl ester reaches the systemic circulation, it would be subject to rapid hydrolysis by plasma and hepatic esterases, leading to the systemic release of EACA. The half-life of amino acid ester prodrugs in the presence of cell homogenates is typically short, often less than an hour, indicating efficient enzymatic conversion nih.gov. This rapid conversion ensures that the therapeutic effects are mediated by the parent drug, EACA.
Excretion Routes and Clearance Mechanisms in Preclinical Species
Comprehensive searches of available scientific literature and research databases did not yield specific data on the excretion routes and clearance mechanisms of this compound in any preclinical species. The existing research primarily focuses on the parent compound, epsilon-aminocaproic acid. Therefore, no detailed research findings or data tables on the elimination pathways of the hexyl ester can be provided at this time.
Advanced Analytical and Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatographic methods are essential for separating ε-Aminocaproic acid hexyl ester from impurities and for its quantification in various samples. The choice of technique depends on the analyte's properties and the complexity of the sample matrix.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Applications
Gas chromatography is well-suited for volatile and thermally stable compounds. While the parent ε-aminocaproic acid is non-volatile and requires derivatization for GC analysis, its hexyl ester is significantly more volatile, making it a candidate for direct GC analysis. sigmaaldrich.comresearchgate.net
Applications: GC coupled with a Flame Ionization Detector (FID) can be used for purity assessment and quantification. The retention time of the ester is a key identifier, and its peak area is proportional to its concentration. For long-chain esters, the retention time generally increases with the number of carbons in the molecule. researchgate.net A non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be appropriate for separation. researchgate.net
GC-Mass Spectrometry (GC-MS) provides more definitive identification. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous confirmation of the ε-Aminocaproic acid hexyl ester's identity by matching its fragmentation pattern and molecular ion peak. This technique is also highly effective for identifying and quantifying trace-level impurities. For complex biological samples, derivatization may still be beneficial to improve chromatographic peak shape and thermal stability. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrix Analysis
For analyzing ε-Aminocaproic acid hexyl ester in complex matrices such as plasma, serum, or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. nih.govnih.govrestek.com
Methodology: The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. labce.comproteomics.com.auproteomics.com.au In MRM, a specific precursor ion (parent ion) corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (daughter ion) is monitored in the third quadrupole. wikipedia.org This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other components in the matrix. proteomics.com.au
For ε-Aminocaproic acid hexyl ester (Molecular Formula: C₁₂H₂₅NO₂, Molecular Weight: 215.33 g/mol ), the protonated molecule [M+H]⁺ would be selected as the precursor ion in positive ionization mode (m/z 216.2). A suitable product ion would be chosen by observing the fragmentation pattern, for example, the loss of the hexyl group or other characteristic fragments.
Sample preparation for complex matrices often involves protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation. medsci.org The resulting supernatant can then be directly injected or further purified using solid-phase extraction (SPE). The use of a stable isotope-labeled internal standard (e.g., containing deuterium (B1214612) or ¹³C) is crucial for accurate quantification, as it compensates for matrix effects and variations in instrument response. nih.gov
Spectroscopic Approaches for Structural Elucidation and Conformation Analysis
Spectroscopic techniques are indispensable for confirming the chemical structure of ε-Aminocaproic acid hexyl ester and analyzing its fragmentation behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. researchgate.net By analyzing ¹H and ¹³C NMR spectra, the connectivity and chemical environment of every atom in the molecule can be determined.
¹H NMR: The proton NMR spectrum would show distinct signals for the protons in the hexyl chain and the aminocaproic acid moiety. The chemical shifts (δ) are influenced by adjacent functional groups. Protons on the carbon attached to the ester oxygen (O-CH₂) would appear downfield (around 4.0 ppm), while protons on the carbon alpha to the carbonyl group (C=O) would be found around 2.2 ppm. orgchemboulder.com The terminal methyl group of the hexyl chain would appear most upfield (around 0.9 ppm).
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester group would have the largest chemical shift, typically in the 170-185 ppm range. libretexts.org Carbons attached to heteroatoms (oxygen and nitrogen) would also be shifted downfield compared to simple alkane carbons. oregonstate.edu Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. core.ac.uk
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for ε-Aminocaproic Acid Hexyl Ester
| Position | Structure Fragment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| a | -CH₂ -NH₂ | ~ 2.7 (t) | ~ 40 |
| b | -CH₂-CH₂ -NH₂ | ~ 1.5 (quint) | ~ 33 |
| c | -CH₂-CH₂ -CH₂-NH₂ | ~ 1.3 (m) | ~ 26 |
| d | C(=O)-CH₂-CH₂ - | ~ 1.6 (quint) | ~ 24 |
| e | C(=O)-CH₂ - | ~ 2.3 (t) | ~ 34 |
| f | -C(=O) -O- | - | ~ 174 |
| g | -O-CH₂ - | ~ 4.1 (t) | ~ 65 |
| h | -O-CH₂-CH₂ - | ~ 1.7 (quint) | ~ 29 |
| i | -(CH₂)₃-CH₂ -CH₃ | ~ 1.3 (m) | ~ 25 |
| j | -(CH₂)₂-CH₂ -(CH₂)₂-CH₃ | ~ 1.3 (m) | ~ 31 |
| k | -CH₂-CH₂ -CH₃ | ~ 1.3 (m) | ~ 22 |
| l | -CH₃ | ~ 0.9 (t) | ~ 14 |
Predicted shifts are estimates. (t) = triplet, (quint) = quintet, (m) = multiplet.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to study how it breaks apart upon ionization, which provides valuable structural information.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of the molecular formula (C₁₂H₂₅NO₂).
Fragmentation Analysis: In electron ionization (EI) or collision-induced dissociation (CID) experiments, the molecular ion fragments in a predictable manner. The fragmentation pattern is key to confirming the structure. For ε-Aminocaproic acid hexyl ester, characteristic fragmentation pathways would include:
α-Cleavage: Breakage of the bond adjacent to the nitrogen atom or the carbonyl group. jove.commiamioh.edu
Loss of the Alkoxy Group: Cleavage of the O-hexyl bond to lose an C₆H₁₃O• radical or the C-O bond to lose a C₆H₁₃• radical.
McLafferty Rearrangement: A characteristic rearrangement for esters and carbonyl compounds, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. jove.com
Amine Fragmentation: Cleavage can result in the formation of an iminium ion, often seen as a base peak at m/z 30 ([CH₂=NH₂]⁺) for primary amines.
Interactive Table: Plausible Mass Fragments for ε-Aminocaproic Acid Hexyl Ester
| m/z (mass-to-charge) | Proposed Fragment Structure | Fragmentation Pathway |
| 216.2 | [C₁₂H₂₅NO₂ + H]⁺ | Protonated Molecular Ion (Parent Ion) |
| 200.2 | [M - NH₃]⁺ | Loss of ammonia |
| 132.1 | [M - C₆H₁₂]⁺ | McLafferty rearrangement (loss of hexene) |
| 130.1 | [M - C₆H₁₃O•]⁺ | Loss of hexyloxy radical |
| 114.1 | [M - C₆H₁₃O• - H₂O]⁺ | Subsequent loss of water |
| 85.1 | [C₆H₁₃]⁺ | Hexyl cation |
| 30.0 | [CH₂NH₂]⁺ | α-cleavage at the amine |
Quantitative Bioanalytical Method Development for Preclinical Samples
The quantification of ε-aminocaproic acid hexyl ester in preclinical samples, such as plasma or tissue homogenates, is essential for pharmacokinetic and toxicokinetic studies. As an ester prodrug, its bioanalysis presents specific challenges, primarily related to its stability in biological matrices. nih.govbiopharmaservices.com Esterase enzymes present in blood and tissues can rapidly hydrolyze the ester back to its parent compound, ε-aminocaproic acid, and hexanol ex vivo (after sample collection). biopharmaservices.com This would lead to an underestimation of the prodrug concentration and an overestimation of the active metabolite. biopharmaservices.com
Therefore, the development of a robust and reliable quantitative bioanalytical method, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), must incorporate effective stabilization strategies.
Methodology
A typical LC-MS/MS method for ε-aminocaproic acid hexyl ester would involve sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation and Stabilization: To prevent ex vivo hydrolysis, blood samples should be collected in tubes containing an esterase inhibitor, such as sodium fluoride. nih.gov The samples should be immediately cooled and the plasma separated at low temperatures. e-b-f.eu Subsequent analytical steps should also be performed at reduced temperatures where possible. Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govsigmaaldrich.com Given the increased lipophilicity of the hexyl ester compared to its parent acid, LLE or SPE would likely provide a cleaner extract than PPT, reducing matrix effects during MS detection.
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) would be the method of choice for separating the lipophilic hexyl ester from its more polar parent acid and other endogenous components. A C18 or similar hydrophobic stationary phase would be appropriate. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) would be employed.
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for bioanalysis. nih.gov Detection would be performed in the positive ion mode using electrospray ionization (ESI), as the primary amine group is readily protonated. The analysis would be carried out in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and its stable isotope-labeled internal standard (SIL-IS).
A summary of a proposed LC-MS/MS method for the quantification of ε-aminocaproic acid hexyl ester in plasma is provided in Table 2.
Table 2: Proposed Parameters for a Quantitative LC-MS/MS Bioanalytical Method
| Parameter | Description |
| Analyte | ε-Aminocaproic acid hexyl ester |
| Internal Standard | Deuterated ε-aminocaproic acid hexyl ester |
| Biological Matrix | Rat or mouse plasma with esterase inhibitor (e.g., NaF) |
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of the compound |
The validation of such a method would need to adhere to regulatory guidelines, demonstrating specificity, linearity, accuracy, precision, recovery, matrix effect, and stability under various conditions (bench-top, freeze-thaw, and long-term storage). e-b-f.eu Particular attention must be paid to the stability experiments to ensure that the chosen stabilization strategy is effective throughout the entire analytical process.
Computational and Theoretical Studies
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For epsilon-aminocaproic acid hexyl ester, docking studies would be crucial to understand its potential interactions with biological targets. Given that its parent compound, epsilon-aminocaproic acid, is an analog of lysine (B10760008) and an inhibitor of enzymes like plasmin, a key enzyme in fibrinolysis, similar targets would be of primary interest. wikipedia.org
A hypothetical docking study could investigate the binding of this compound to the lysine-binding sites of plasminogen. The goal would be to determine if the addition of the hexyl ester group alters the binding affinity and mode compared to the parent compound. The results would be quantified by a docking score, representing the binding energy in kcal/mol.
Table 1: Hypothetical Molecular Docking Results of this compound and Related Compounds with Plasminogen
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| epsilon-Aminocaproic Acid | -5.8 | Asp55, Asp57, Arg71 |
| This compound | -7.2 | Asp55, Asp57, Trp62, Tyr64 |
| Lysine | -6.1 | Asp55, Asp57, Arg71 |
Note: The data presented in this table is illustrative and intended to represent potential outcomes of a molecular docking study.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed insights into the electronic structure, stability, and reactivity of a molecule. Methods such as Density Functional Theory (DFT) would be employed to calculate various molecular properties of this compound.
These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity.
Table 2: Calculated Quantum Chemical Properties of this compound
| Property | Value | Significance |
| HOMO Energy | -0.24 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | 0.09 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 0.33 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Stability Prediction
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound in a simulated physiological environment (e.g., a water box at 37°C) would reveal its conformational flexibility and the stability of its different shapes.
The simulation would track the trajectory of the molecule, allowing for the analysis of bond lengths, bond angles, and dihedral angles. This can help identify the most stable, low-energy conformations of the hexyl chain and the aminocaproic acid backbone. Such simulations are valuable for understanding how the molecule might behave in a biological system. researchgate.net
In Silico Prediction of Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Properties
In silico ADME prediction tools use computational models to estimate the pharmacokinetic properties of a compound. nih.gov These predictions are valuable in early-stage drug discovery to identify potential liabilities. For this compound, various ADME parameters can be calculated based on its chemical structure. The addition of the lipophilic hexyl ester group would be expected to significantly alter the ADME profile compared to its parent compound.
Table 3: Predicted ADME Properties of this compound
| ADME Parameter | Predicted Value | Interpretation |
| LogP (Lipophilicity) | 2.8 | Increased lipophilicity compared to the parent compound. |
| Water Solubility | -3.5 (log mol/L) | Likely to have low water solubility. researchgate.net |
| Caco-2 Permeability | High | Predicted to be well-absorbed through the intestinal wall. frontiersin.org |
| P-glycoprotein Substrate | No | Not likely to be actively pumped out of cells. |
| CYP450 Inhibition | Likely inhibitor of CYP3A4 | Potential for drug-drug interactions. researchgate.net |
Note: These predicted values are based on general principles of ADME prediction and are for illustrative purposes.
Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling
Cheminformatics involves the use of computational methods to analyze chemical data. Quantitative Structure-Activity Relationship (QSAR) is a specific cheminformatics technique that aims to build a mathematical model correlating the chemical structure of a compound with its biological activity.
To develop a QSAR model for antifibrinolytic activity, a series of epsilon-aminocaproic acid esters with varying alkyl chain lengths (including the hexyl ester) would be synthesized and their biological activity measured. Molecular descriptors (e.g., molecular weight, LogP, polar surface area) would be calculated for each compound. Statistical methods would then be used to create an equation that predicts activity based on these descriptors.
A hypothetical QSAR equation might look like:
Activity = (0.75 * LogP) - (0.05 * Polar Surface Area) + 2.3
This model could then be used to predict the activity of new, unsynthesized ester derivatives and prioritize which compounds to make and test next.
Novel Research Applications and Drug Delivery System Investigations Preclinical Focus
Development as Research Probes and Chemical Tools for Biological Pathway Elucidation
The primary research focus on ε-aminocaproic acid and its esters has been on their therapeutic potential as antifibrinolytic agents. EACA itself is widely used in research as a tool to inhibit plasmin and study the physiological and pathological processes of fibrinolysis in various in vitro and in vivo models. semanticscholar.orgnih.govnih.gov
While ε-aminocaproic acid hexyl ester has not been specifically developed or widely utilized as a research probe for pathway elucidation, its parent compound has been adapted for such roles. In one study, an ε-aminocaproic acid residue was used as a flexible linker to connect a cell-penetrating peptide sequence with a nucleocapsid binding subunit. researchgate.net This artificial recombinant peptide was designed as a chemical tool to investigate the assembly of the HBV nucleocapsid, demonstrating that components of the EACA structure can be valuable in the design of complex biological tools. researchgate.net
Potential in Biomaterials Science and Tissue Engineering Applications (e.g., fibrin (B1330869) stabilization)
Fibrin is a natural polymer extensively used as a hydrogel carrier and scaffold in tissue engineering. semanticscholar.orgalquds.edu However, a significant challenge is its rapid degradation by the enzyme plasmin, which is often produced by the cells cultured within the scaffold. semanticscholar.org EACA is a well-known inhibitor of plasmin and is used to prevent this degradation, thereby stabilizing the fibrin matrix and supporting tissue regeneration. semanticscholar.orgalquds.edu
Preclinical studies have confirmed the utility of EACA in this context. Research on human bone marrow-derived mesenchymal stem cells in cartilage tissue engineering demonstrated that EACA effectively inhibits fibrin degradation without negatively impacting the chondrogenic differentiation of the cells. semanticscholar.org This allows for higher cell retention and adherence to the scaffold. semanticscholar.org
Table 2: Research Findings on ε-Aminocaproic Acid (EACA) in Fibrin Stabilization for Tissue Engineering
| Research Focus | Key Finding | Implication for Preclinical Research |
| Fibrin Scaffold Stability | EACA is an effective inhibitor of plasmin-mediated fibrin degradation. semanticscholar.org | Allows for the preservation of the biomaterial scaffold for a longer duration. |
| Cell Differentiation | At a concentration of 5 µM, EACA did not affect the chondrogenic differentiation of mesenchymal stem cells. semanticscholar.org | Confirms biocompatibility and suitability for use in cell-based tissue engineering applications. |
| Cell Retention | Inhibition of fibrinolysis leads to higher cell retention within the hydrogel matrix. | Enhances the potential for successful tissue regeneration by maintaining cell density. |
The use of ε-aminocaproic acid hexyl ester in this application offers a potential refinement. As a lipophilic prodrug, its incorporation into a fibrin or composite biomaterial could provide a mechanism for sustained, localized release of the active EACA molecule as the ester is slowly hydrolyzed. This might offer more prolonged protection of the scaffold compared to the direct inclusion of the highly water-soluble EACA.
Prodrug Design and Optimization Strategies for Enhanced Preclinical Efficacy
The design of a prodrug involves the chemical modification of a drug to improve its physicochemical or pharmacokinetic properties. A common strategy for drugs with poor membrane permeability is to increase their lipophilicity by masking polar functional groups, often through esterification. The conversion of EACA to ε-aminocaproic acid hexyl ester is a direct application of this principle.
The primary goal of this prodrug strategy is to enhance absorption across biological membranes, such as the skin or the gastrointestinal tract. The lipophilic hexyl chain is designed to facilitate passive diffusion across lipid bilayers. Once absorbed, the ester is expected to be hydrolyzed by endogenous esterase enzymes present in the blood and tissues, releasing the active parent drug, EACA, at or near its site of action. This approach aims to improve the bioavailability and therapeutic efficacy of the parent compound.
Table 3: Principles of Lipophilic Prodrug Design Applied to ε-Aminocaproic Acid Hexyl Ester
| Prodrug Strategy Principle | Application to ε-Aminocaproic Acid Hexyl Ester | Expected Preclinical Outcome |
| Increase Lipophilicity | The polar carboxylic acid group of EACA is masked by a lipophilic hexyl ester group. | Enhanced partitioning into lipid membranes. |
| Improve Permeability | The increased lipophilicity facilitates passive diffusion across cellular barriers. | Improved oral or topical absorption compared to the parent drug. |
| Enzymatic Activation | The ester bond is designed to be cleaved by ubiquitous esterase enzymes in the body. | Release of the active EACA molecule to exert its antifibrinolytic effect. |
| Modify Distribution Profile | The prodrug may exhibit a different tissue distribution profile than the parent drug. | Potential for altered pharmacokinetics and targeting capabilities. |
This strategy is crucial for overcoming the limitations of highly polar drugs and represents a key area of investigation in preclinical studies to optimize drug delivery and efficacy.
Structure Activity Relationship Sar Studies and Lead Optimization in Preclinical Development
Rational Design and Synthesis of Epsilon-Aminocaproic Acid Hexyl Ester Analogues
The rational design of analogues of epsilon-Aminocaproic acid, such as its hexyl ester, is primarily driven by the goal of modifying its physicochemical properties to overcome certain limitations of the parent drug. Epsilon-Aminocaproic acid is a polar molecule with a relatively short biological half-life due to rapid renal excretion. drugbank.comwikipedia.org Esterification of the carboxylic acid group is a common prodrug strategy employed to increase the lipophilicity of a drug, which can enhance its absorption and distribution characteristics. scirp.org
The synthesis of epsilon-Aminocaproic acid alkyl esters has been described in the literature, primarily in the context of creating prodrugs or modifying the compound's properties for specific applications. For instance, a series of 1-alkyl homologues of epsilon-aminocaproic acid esters were synthesized as flexible analogues of 1-alkylazacycloheptanone derivatives. nih.gov While the specific synthesis of the hexyl ester is not extensively detailed in readily available literature, it can be inferred from standard esterification procedures. A general synthetic route would involve the reaction of epsilon-aminocaproic acid with hexanol in the presence of an acid catalyst.
A key consideration in the rational design of such esters is their in vivo behavior. While the esters themselves may exhibit low in vitro activity, they are designed to be hydrolyzed by esterases in the body, leading to the slow and sustained release of the active parent drug, epsilon-aminocaproic acid. google.com This prodrug approach can potentially lead to a more prolonged therapeutic effect and a reduction in the high doses often required for the parent compound. google.com
| Analogue | Rationale for Design | Potential Advantage |
| Epsilon-Aminocaproic Acid Methyl Ester | Increase lipophilicity | Improved absorption |
| Epsilon-Aminocaproic Acid Ethyl Ester | Increase lipophilicity | Improved absorption |
| This compound | Significant increase in lipophilicity | Enhanced membrane permeability, potential for sustained release |
| Epsilon-Aminocaproic Acid Octyl Ester | Further increase in lipophilicity | Enhanced skin penetration for topical delivery nih.gov |
| Epsilon-Aminocaproic Acid Dodecyl Ester | High lipophilicity | Enhanced skin penetration for topical delivery nih.gov |
This table presents hypothetical advantages based on the principles of medicinal chemistry and findings for similar compounds.
Identification of Key Pharmacophores for Modulated Biological Activity
The biological activity of epsilon-aminocaproic acid and its derivatives is intrinsically linked to its structural similarity to the amino acid lysine (B10760008). wikipedia.org The key pharmacophoric features responsible for its antifibrinolytic activity are the terminal amino group and the carboxylic acid (or a group that can be hydrolyzed to a carboxylic acid). These two functional groups, separated by a flexible aliphatic chain of a specific length, are crucial for binding to the lysine-binding sites on plasminogen and plasmin. patsnap.com
By binding to these sites, EACA and its active form prevent the binding of plasminogen to fibrin (B1330869), thereby inhibiting its conversion to plasmin, the enzyme responsible for fibrinolysis. patsnap.com The critical distance between the amino and carboxyl groups is a defining feature of the pharmacophore.
For this compound to exert its biological effect, it must first be hydrolyzed in vivo to release the parent epsilon-aminocaproic acid, which contains the essential pharmacophoric elements. Therefore, the primary role of the hexyl ester group is not to directly interact with the biological target but to modulate the pharmacokinetic properties of the molecule.
| Pharmacophoric Feature | Role in Biological Activity |
| Terminal Amino Group (NH2) | Essential for binding to the lysine-binding sites of plasminogen. |
| Carboxylic Acid Group (COOH) | Crucial for interacting with the lysine-binding sites of plasminogen. |
| Flexible Aliphatic Chain | Provides the appropriate spatial separation between the amino and carboxyl groups for optimal binding. |
Optimization of Preclinical Efficacy and Selectivity through Structural Modifications
The optimization of preclinical efficacy and selectivity of EACA derivatives often focuses on balancing lipophilicity and the rate of hydrolysis back to the active parent drug. While increasing the length of the alkyl chain in the ester can enhance lipophilicity, it can also influence the rate of enzymatic cleavage.
Research into derivatives of EACA has also explored the synthesis of dipeptides containing epsilon-aminocaproic acid. nih.gov These studies provide insights into how structural modifications can impact biological activity. For example, certain dipeptides were found to inhibit the fibrinolytic activity of plasmin, demonstrating that modifications to the core EACA structure can lead to active compounds. nih.gov However, the activity of these dipeptides was found to be concentration-dependent, highlighting the complexity of SAR in this class of compounds. nih.gov
In the case of this compound, optimization would involve assessing its rate of conversion to EACA in plasma and tissues to ensure that therapeutic concentrations of the active drug are achieved and maintained. The goal is to design an ester that is stable enough to be absorbed and distributed effectively but is also readily cleaved by esterases to release the active moiety at the desired site of action.
Computational SAR Approaches for Predictive Modeling
While specific computational SAR studies on this compound are not widely reported, computational methods are increasingly used in drug discovery to predict the properties and activities of new chemical entities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling could be applied to a series of epsilon-aminocaproic acid esters to correlate their structural features with their observed biological activities or pharmacokinetic properties.
For instance, a QSAR model could be developed to predict the rate of hydrolysis of different alkyl esters of EACA based on descriptors such as the length and branching of the alkyl chain, lipophilicity (logP), and electronic parameters. Such a model would be invaluable in rationally designing new analogues with optimized prodrug characteristics.
Furthermore, molecular docking simulations could be employed to study the binding of epsilon-aminocaproic acid to the lysine-binding sites of plasminogen. While the hexyl ester itself is not expected to be the active binder, understanding the precise interactions of the parent molecule can guide the design of other derivatives that might interact more effectively with the target.
Conclusion and Future Research Directions
Synthesis of Current Preclinical Research Findings on Epsilon-Aminocaproic Acid Hexyl Ester
To date, there is a notable absence of published preclinical research specifically focused on this compound. However, based on the known properties of its parent compound, EACA, and extensive knowledge of ester prodrug strategies, a hypothetical preclinical profile can be synthesized.
Epsilon-aminocaproic acid functions as a lysine (B10760008) analog, competitively inhibiting the conversion of plasminogen to plasmin, a key enzyme responsible for the breakdown of fibrin (B1330869) clots. scirp.org It is expected that this compound will act as a prodrug , being pharmacologically inactive itself but converted in vivo to the active EACA through the action of ubiquitous esterase enzymes. numberanalytics.comscirp.org
The primary rationale for developing an ester prodrug is to modify the physicochemical properties of the parent drug, often to enhance its lipophilicity. researchgate.netresearchgate.net The addition of a six-carbon hexyl chain to the carboxylic acid group of EACA would significantly increase its lipophilicity compared to the polar parent molecule. nih.gov This enhanced lipophilicity is predicted to have several consequences:
Improved Membrane Permeability: Increased lipophilicity generally correlates with better penetration of biological membranes. nih.govresearchgate.net Therefore, the hexyl ester may exhibit enhanced absorption across the gastrointestinal tract or other biological barriers compared to EACA.
Altered Distribution: A more lipophilic compound may have a different volume of distribution, potentially leading to increased concentrations in lipid-rich tissues. scirp.org
A study on rosmarinic acid esters demonstrated that modifying the length of the alkyl chain can significantly alter bioavailability, with a butyl (C4) ester showing a 7-fold increase. nih.gov This suggests that an optimal alkyl chain length exists for balancing lipophilicity and aqueous solubility, a key question for the hexyl ester of EACA.
Unresolved Questions and Challenges in Preclinical Development
The development of this compound from a concept to a potential therapeutic agent is contingent on addressing several fundamental questions and overcoming significant challenges.
Pharmacokinetic and Pharmacodynamic Unknowns:
Conversion Rate and Stability: The rate of hydrolysis of the hexyl ester in plasma and tissues of relevant preclinical species and humans is unknown. scirp.orgnih.gov This is the most critical parameter, as it dictates the concentration and time course of active EACA exposure.
Bioavailability: Will the increased lipophilicity translate to improved oral bioavailability, or will it be limited by poor aqueous solubility or extensive first-pass metabolism? researchgate.netresearchgate.net
Intrinsic Activity: Does the ester possess any intrinsic pharmacological or toxicological activity before its conversion to EACA? researchgate.net
Chemical and Formulation Hurdles:
Synthesis: The development of a scalable, cost-effective, and stereochemically pure synthesis method is a primary challenge. The synthesis of amino acid esters can be complex, often requiring protection and deprotection steps and carrying a risk of racemization. nih.govchimia.chnih.gov
Formulation: As a more lipophilic compound, the hexyl ester may have low aqueous solubility, presenting a significant challenge for developing stable oral or parenteral formulations. nih.gov
Translational Challenges:
Interspecies Variation: Carboxylesterase activity, the family of enzymes responsible for hydrolyzing ester prodrugs, varies significantly between species (e.g., rodents and humans). scirp.orgnih.gov This makes direct extrapolation of preclinical pharmacokinetic data to humans unreliable and a major hurdle in development.
The following table summarizes the key unresolved questions:
| Category | Unresolved Question/Challenge | Rationale |
| Pharmacokinetics | What is the rate of hydrolysis to EACA in plasma and target tissues? | Determines the onset and duration of action of the active drug. nih.gov |
| What is the oral bioavailability of the ester prodrug? | Increased lipophilicity may not guarantee better absorption if solubility is poor. researchgate.net | |
| Pharmacodynamics | Does the intact ester have any off-target or intrinsic activity? | Essential for understanding the overall safety profile. researchgate.net |
| Chemistry | Can a scalable and stereoselective synthesis be developed? | Crucial for commercial viability and ensuring product purity. chimia.chnih.gov |
| Formulation | How can the potentially poor aqueous solubility be overcome for formulation? | A key barrier to creating a viable drug product. nih.gov |
| Translation | How do pharmacokinetic findings from animal models translate to humans? | Significant species differences in esterase enzymes complicate prediction. scirp.org |
Roadmap for Future Academic and Preclinical Investigations on the Compound
A systematic, stage-gated approach is necessary to efficiently evaluate the potential of this compound. The following roadmap outlines a logical sequence of investigations.
Phase 1: Foundational Chemistry and In Vitro Characterization This initial phase focuses on the fundamental properties of the molecule.
Chemical Synthesis & Physicochemical Profiling:
Develop and optimize a robust synthetic route.
Characterize key properties: solubility (in aqueous and organic media), pKa, and lipophilicity (LogP/LogD).
In Vitro Metabolic Stability:
Conduct stability assays in plasma from various species (rat, dog, monkey, human) to determine the rate of hydrolysis to EACA. scirp.org
Perform studies using liver microsomes and S9 fractions to assess susceptibility to other metabolic pathways. scirp.org
In Vitro Permeability and Activity:
Use Caco-2 cell monolayers to predict intestinal permeability and assess whether the compound is a substrate for efflux transporters. nih.gov
Confirm lack of intrinsic activity in relevant antifibrinolytic assays.
Phase 2: In Vivo Preclinical Evaluation Assuming favorable in vitro results, the investigation would proceed to animal models.
Pharmacokinetic (PK) Studies:
Administer the compound via intravenous and oral routes to a relevant animal species (e.g., rat).
Measure plasma concentrations of both the intact ester and the released EACA over time to determine key PK parameters (AUC, Cmax, T½, F%). capes.gov.br
Efficacy Studies:
Utilize an established animal model of bleeding to compare the hemostatic efficacy of the hexyl ester (administered orally) with orally and intravenously administered EACA.
Preliminary Toxicology:
Conduct acute, single-dose toxicity studies to identify any immediate safety concerns.
Phase 3: Advanced Preclinical and Translational Modeling This final preclinical phase aims to gather data to support a potential transition to clinical development.
Cross-Species PK Comparison:
Repeat key PK studies in a second, non-rodent species (e.g., monkey) to better understand interspecies differences in esterase activity and improve human PK prediction. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
Integrate all in vitro and in vivo data to build a model that correlates drug exposure with the antifibrinolytic effect.
Formulation Development:
Begin developing a scalable formulation suitable for clinical trials based on the compound's physicochemical properties.
The proposed research roadmap is summarized in the table below:
| Phase | Key Activity | Objective | Desired Outcome |
| 1: In Vitro | Chemical Synthesis | To produce high-purity compound for testing. | Scalable, reproducible synthetic route. |
| Plasma Stability Assays | To determine the rate of conversion to active EACA. | Predictable hydrolysis kinetics, ideally with low inter-species variability. scirp.org | |
| Caco-2 Permeability | To predict oral absorption potential. | High permeability, low efflux. nih.gov | |
| 2: In Vivo | Rodent PK Studies | To define the absorption, distribution, metabolism, and excretion profile. | Favorable oral bioavailability and exposure profile of active EACA. capes.gov.br |
| Efficacy Modeling | To compare hemostatic effect against the parent drug. | At least equivalent, or improved, efficacy compared to EACA. | |
| 3: Translational | Non-Rodent PK | To refine the prediction of human pharmacokinetics. | PK profile in a second species that supports the rationale for human studies. nih.gov |
| PK/PD Modeling | To establish a clear exposure-response relationship. | A robust model to guide potential clinical dose selection. |
By systematically addressing these unresolved questions through a structured research plan, the scientific community can determine whether this compound offers a tangible therapeutic advantage over its well-established parent compound.
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for ε-aminocaproic acid hexyl ester, and how do enzymatic methods compare to chemical esterification?
- Methodological Answer : The compound can be synthesized via enzymatic pathways using alcohol O-acetyltransferases or fatty acid O-methyltransferases to catalyze esterification reactions. For example, hexanoic acid hexyl ester (structurally analogous) is produced using recombinant hosts expressing these enzymes . Chemical synthesis may involve direct esterification of ε-aminocaproic acid with hexanol under acid catalysis, requiring precise control of reaction conditions (temperature, pH) to avoid racemization. Enzymatic methods are favored for stereochemical specificity but may require optimization of enzyme stability and substrate affinity.
Q. Which analytical techniques are most effective for quantifying ε-aminocaproic acid hexyl ester in complex matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is widely used for ester identification and quantification, as demonstrated in studies on hexyl esters of acetic acid and crotonic acid . Hydroxyl value and saponification value tests (adapted from pharmacopeial standards) can assess purity and ester content . For biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization (e.g., using dansyl chloride) enhances sensitivity for amino acid-based esters.
Q. How can the structural and thermodynamic properties of ε-aminocaproic acid hexyl ester be characterized?
- Methodological Answer : Quantum chemical calculations (e.g., DFT-B3LYP/6-31G* basis set) optimize 3D molecular structures and predict vibrational frequencies, as applied to oxalic acid hexyl esters . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine thermal stability, while solid-state NMR elucidates crystallinity. Thermodynamic data (e.g., ΔfH°solid = -637.35 kJ/mol for ε-aminocaproic acid) provide benchmarks for stability studies .
Advanced Research Questions
Q. What enzymatic pathways enable the conversion of ε-aminocaproic acid hexyl ester into bioindustrial precursors like adipic acid or 1,6-hexanediol?
- Methodological Answer : Monooxygenases and hydrolytic enzymes can cleave the ester bond, releasing hexanol and ε-aminocaproic acid, which is further metabolized via β-oxidation or transamination. For example, hexanoic acid hexyl ester is enzymatically converted to adipic acid using engineered Pseudomonas strains . Pathway efficiency depends on substrate specificity, pH, and cofactor availability (e.g., NADH/NAD+ ratios).
Q. How does ε-aminocaproic acid hexyl ester interact with biological membranes, and what computational models predict its permeability?
- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) model lipid bilayer interactions, predicting logP values and membrane permeability. Experimental validation via Franz cell assays with synthetic membranes (e.g., Strat-M®) correlates with computational results. Studies on structurally similar esters (e.g., propionic acid hexyl ester) suggest hydrophobic interactions dominate partitioning .
Q. How can discrepancies in ester quantification across studies be resolved, particularly in biological systems?
- Methodological Answer : Standardize extraction protocols (e.g., solid-phase microextraction for volatile esters) and validate against certified reference materials. For example, acetic acid hexyl ester levels vary by olive cultivar due to lipoxygenase (LOX) pathway activity, highlighting the need for matrix-matched calibration curves . Inter-laboratory comparisons using harmonized GC/MS parameters (e.g., column type, ionization energy) reduce variability .
Q. What computational tools predict the reactivity of ε-aminocaproic acid hexyl ester in nucleophilic or electrophilic environments?
- Methodological Answer : Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic attack or oxidation. For oxalic acid hexyl esters, solvent-accessible surface area (SASA) analysis identifies reactive regions . Experimental validation via kinetic studies (e.g., hydrolysis rates under acidic/alkaline conditions) refines computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
